molecular formula C14H15N7 B6448753 3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile CAS No. 2549012-98-6

3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile

Cat. No. B6448753
CAS RN: 2549012-98-6
M. Wt: 281.32 g/mol
InChI Key: YOFXWQIHQLLSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile (MPPPC) is an organic compound with a unique structure, consisting of a pyrimidine, piperazine and pyrazine ring connected by a carbonitrile group. It is an important molecule in the field of medicinal chemistry due to its potential applications in drug discovery and development. MPPPC has been studied for its potential use in the treatment of a variety of diseases, including cancer, neurodegenerative diseases, and metabolic disorders.

Scientific Research Applications

3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile has been studied extensively in the field of medicinal chemistry, with a focus on its potential applications in drug discovery and development. It has been investigated for its potential use in the treatment of a variety of diseases, including cancer, neurodegenerative diseases, and metabolic disorders. In addition, 3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile has been studied for its potential use as an anti-inflammatory agent, and for its potential use in the treatment of neurological disorders such as Parkinson’s disease and Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The use of 3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile in laboratory experiments has several advantages. It is a relatively stable compound, and can be synthesized using a variety of methods. In addition, it is relatively inexpensive, and can be easily obtained from commercial sources. On the other hand, the use of 3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile in laboratory experiments has several limitations. It has a relatively low solubility in aqueous solutions, and can be difficult to handle. In addition, its effects on the body can vary depending on the dose and the duration of exposure.

Future Directions

Given its potential applications in drug discovery and development, there are a number of potential future directions for the study of 3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile. These include further investigation into its mechanism of action, its potential use in the treatment of various diseases, and its use as an anti-inflammatory agent. In addition, further research into its effects on the body, and its potential adverse effects, is needed. Finally, further research into its potential use in the development of novel drugs is also warranted.

Synthesis Methods

3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile can be synthesized using a variety of methods, including microwave-assisted synthesis, solid-phase synthesis, and solution-phase synthesis. In general, these methods involve the use of a variety of organic reagents, such as amines, acids, and alcohols, to form the desired product. The reaction conditions, such as temperature and reaction time, must be carefully controlled in order to ensure the desired product is formed.

properties

IUPAC Name

3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7/c1-11-2-3-18-14(19-11)21-8-6-20(7-9-21)13-12(10-15)16-4-5-17-13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFXWQIHQLLSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile

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